molecular formula C12H26N2O2 B1379788 tert-butyl N-[6-(methylamino)hexyl]carbamate CAS No. 1013915-06-4

tert-butyl N-[6-(methylamino)hexyl]carbamate

Cat. No.: B1379788
CAS No.: 1013915-06-4
M. Wt: 230.35 g/mol
InChI Key: ZNZSUZGLIJORGM-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(methylamino)hexyl]carbamate: is a chemical compound with the molecular formula C12H26N2O2. It is commonly used as a protecting group for amines in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[6-(methylamino)hexyl]carbamate typically involves the reaction of 6-aminohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:

6-aminohexylamine+tert-butyl chloroformatetert-butyl N-[6-(methylamino)hexyl]carbamate\text{6-aminohexylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 6-aminohexylamine+tert-butyl chloroformate→tert-butyl N-[6-(methylamino)hexyl]carbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[6-(methylamino)hexyl]carbamate undergoes various chemical reactions, including:

    Deprotection: The removal of the tert-butyl carbamate group using strong acids such as trifluoroacetic acid or heat.

    Substitution: Reactions with electrophiles where the amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, heat.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed:

    Deprotection: The major product is the free amine, 6-(methylamino)hexylamine.

    Substitution: Depending on the electrophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

Chemistry: tert-Butyl N-[6-(methylamino)hexyl]carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly valuable in peptide synthesis, where it helps to protect the amino group during various reaction steps.

Biology and Medicine: In biological and medicinal research, the compound is used to synthesize various bioactive molecules, including potential drug candidates. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as a protecting group helps to streamline the synthesis of various compounds, improving efficiency and yield.

Mechanism of Action

The mechanism of action of tert-butyl N-[6-(methylamino)hexyl]carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the tert-butyl group is removed, typically through acidolysis, to yield the free amine. The stability of the tert-butyl carbamate group is attributed to the formation of a stable tert-butyl carbocation during deprotection.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-methylcarbamate
  • tert-Butyl N-(2-aminoethyl)carbamate

Uniqueness: tert-Butyl N-[6-(methylamino)hexyl]carbamate is unique due to its specific structure, which includes a hexyl spacer and a methylamino group. This structure provides distinct properties, such as enhanced stability and specific reactivity, making it particularly useful in the synthesis of complex molecules.

By comparing it with similar compounds, it is evident that this compound offers unique advantages in terms of stability and ease of removal, which are crucial for its applications in synthetic chemistry and industrial production.

Biological Activity

tert-Butyl N-[6-(methylamino)hexyl]carbamate is a carbamate compound with significant implications in medicinal chemistry and organic synthesis. Its biological activity primarily stems from its role as a protecting group in the synthesis of bioactive molecules, particularly in peptide synthesis. This article explores the biological activity, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

The primary mechanism of action for this compound involves its function as a protecting group for amines during chemical synthesis. This stability prevents the amino group from participating in unwanted side reactions, thus facilitating the selective formation of complex molecules. Upon deprotection, typically through acidolysis (e.g., using trifluoroacetic acid), the free amine is liberated, allowing it to engage in further biological interactions or reactions .

1. Role in Medicinal Chemistry

The compound is extensively used in drug design and synthesis due to its ability to stabilize reactive amine groups. Its applications include:

  • Peptide Synthesis : Protecting amino groups during coupling reactions.
  • Synthesis of Bioactive Molecules : Serving as an intermediate in creating potential drug candidates .

2. Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Some carbamate derivatives have demonstrated antibacterial and antifungal activities due to their ability to interact with biological membranes .
  • Inhibition of Enzymatic Activity : Carbamates can act as inhibitors for enzymes like acetylcholinesterase (AChE), which is crucial in neuropharmacology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against bacteria and fungi
Enzyme InhibitionInhibits AChE and related enzymes
Peptide SynthesisUsed as a protecting group in synthetic routes

Case Study 1: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, this compound was utilized to protect amino acids during coupling reactions. The resulting peptides showed enhanced stability and bioactivity compared to those synthesized without this protective strategy.

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of carbamate derivatives, including this compound. Results indicated that modifications to the alkyl chain significantly influenced antibacterial activity against Gram-positive bacteria, showcasing its potential as a scaffold for developing new antimicrobial agents.

Properties

IUPAC Name

tert-butyl N-[6-(methylamino)hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9-13-4/h13H,5-10H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZSUZGLIJORGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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